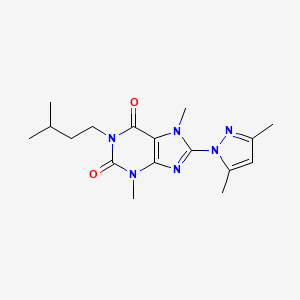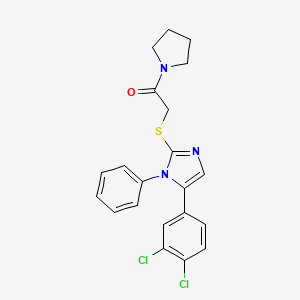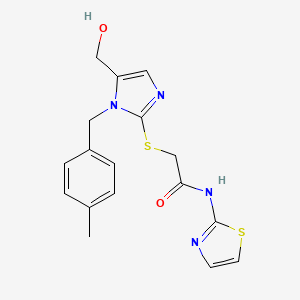![molecular formula C22H20ClN3O3 B2972728 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide CAS No. 1301536-04-8](/img/structure/B2972728.png)
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has been the subject of many scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mechanism of Action
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide works by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. By blocking the activity of this complex, 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide prevents the activation of NF-κB and the subsequent expression of genes that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and to modulate the immune response, which may have implications for the treatment of autoimmune diseases. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It has also been shown to have high specificity for the IKK complex, which reduces the likelihood of off-target effects. However, like all compounds, 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has limitations. It may have limited efficacy in certain types of cancer, and its effects may be influenced by factors such as the stage of the disease and the genetic makeup of the patient.
Future Directions
There are many potential future directions for research on 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide. One area of interest is the development of combination therapies that include 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide that may improve its efficacy or reduce its toxicity. Finally, there is interest in exploring the potential applications of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide in other areas of medicine, such as autoimmune diseases and neurological disorders.
Conclusion:
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide is a small molecule inhibitor that has shown potential in treating various types of cancer. Its mechanism of action involves the inhibition of the IKK complex and the subsequent inhibition of NF-κB, which leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth. While there are limitations to its use, 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has several advantages for use in lab experiments and has potential applications in other areas of medicine. Future research will likely explore new formulations and combination therapies that may improve its efficacy and broaden its applications.
Synthesis Methods
The synthesis of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-3-iodoquinoline, followed by the addition of oxalyl chloride and triethylamine to form the intermediate compound. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and potassium carbonate to form the final product.
Scientific Research Applications
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the development and progression of many types of cancer. By inhibiting NF-κB, 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and to reduce tumor growth in animal models.
properties
IUPAC Name |
1-chloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-20-16-8-2-1-6-14(16)12-19(25-20)22(28)26-18-10-4-3-9-17(18)21(27)24-13-15-7-5-11-29-15/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLABEMOHRTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
